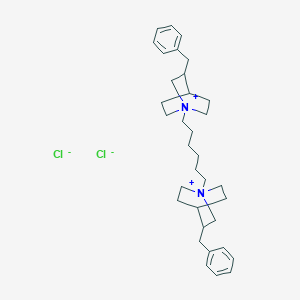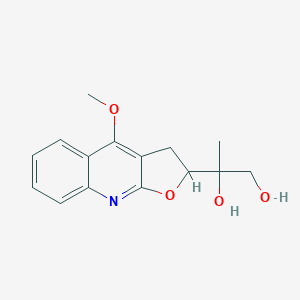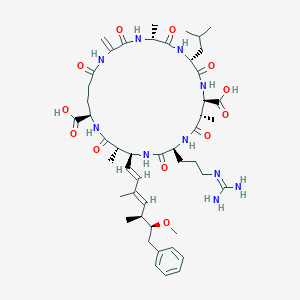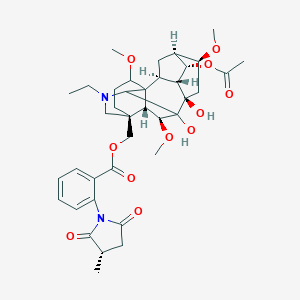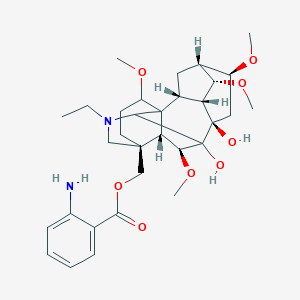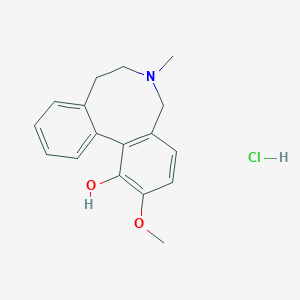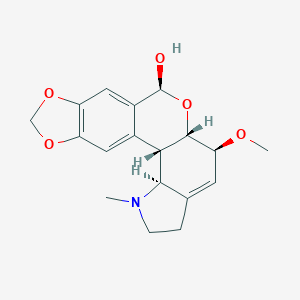
3-(Diphenylmethylene)quinuclidine hydrochloride
Vue d'ensemble
Description
3-(Diphenylmethylene)quinuclidine hydrochloride is a chemical compound with the linear formula C20H22ClN . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride involves several steps. One method involves the asymmetric hydrogenation of 3-quinuclidinone, its Lewis acid adducts, or its tertiary or quaternary salts . Another method involves the kinetic resolution of racemic mixtures of R- and S-3-quinuclidinol .Molecular Structure Analysis
The molecular structure of 3-(Diphenylmethylene)quinuclidine hydrochloride is represented by the linear formula C20H22ClN . It has a molecular weight of 311.858 .Chemical Reactions Analysis
The base-catalyzed autocondensation of 3-quinuclidinone results in the formation of an α,β-unsaturated ketone dimer . The geometric configuration of the resultant dimer was deduced by examining the NMR spectra of the methyl iodide salt .Physical And Chemical Properties Analysis
3-(Diphenylmethylene)quinuclidine hydrochloride is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air . The compound has a molecular weight of 311.858 .Applications De Recherche Scientifique
Muscarinic Acetylcholine Receptor Antagonists
A study discovered a novel class of muscarinic antagonists based on 4-hydroxyl(diphenyl)methyl substituted quinuclidine. Computational docking studies were conducted, and one compound was identified as a potent, slowly reversible M(3) antagonist, exhibiting significant in vivo bronchoprotection (Laine et al., 2009).
Photoredox Catalysis in Carbohydrates
Diphenylborinic acid, utilizing quinuclidine as a mediator, was used in photoredox catalysis for site- and stereoselective C-H alkylation reactions of carbohydrates. This process involved the formation of a tetracoordinate borinic ester, accelerating the transfer of hydrogen atoms (Dimakos et al., 2019).
Nicotinic Acetylcholine Receptor Interaction
Arylmethylene quinuclidine derivatives were evaluated for their interaction with human α3β4 nAChRs. The study found that these compounds bind to the receptor with micromolar affinities, displaying a mixed mode of action. Docking into a protein structure model predicted the binding affinity trend, supporting a hydrogen bond formation requirement between the ligand and receptor (Kombo et al., 2013).
Structural Analysis
Quinuclidine betaine hydrochloride was synthesized and characterized using various spectroscopy methods and DFT calculations. The study provided insights into hydrogen bond formation and molecular association, crucial for understanding the compound's structural properties (Dega-Szafran et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAIFPDHWBYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylmethylene)quinuclidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
